molecular formula C32H28N2O2 B389368 11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389368
M. Wt: 472.6g/mol
InChI Key: VDBAIGLFWBMIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects . This particular compound features a unique structure with a benzyloxyphenyl group and a phenyl group attached to a hexahydrobenzo[b][1,4]benzodiazepine core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxyphenyl group using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon and titanium chloride . Major products formed from these reactions include various substituted benzodiazepines and their derivatives.

Properties

Molecular Formula

C32H28N2O2

Molecular Weight

472.6g/mol

IUPAC Name

9-phenyl-6-(2-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H28N2O2/c35-29-20-24(23-13-5-2-6-14-23)19-28-31(29)32(34-27-17-9-8-16-26(27)33-28)25-15-7-10-18-30(25)36-21-22-11-3-1-4-12-22/h1-18,24,32-34H,19-21H2

InChI Key

VDBAIGLFWBMIKT-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4OCC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4OCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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